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molecular formula C17H22N2O B8328993 3-Amino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1h)-one

3-Amino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1h)-one

Cat. No. B8328993
M. Wt: 270.37 g/mol
InChI Key: PVZMRETVOJGNDW-UHFFFAOYSA-N
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Patent
US06451822B1

Procedure details

3M aqueous hydrochloric acid (150 mL) was added to a suspension of 4-(3,5-dimethylbenzyl)-5-ethyl-2-methoxy-6-methyl-3-pivaloylaminopyridine (2.36 g) in water (300 mL). The mixture was refluxed for 3.5 h and then stirred at room temperature for 12 h. The solution was basified by adding concentrated ammonium hydroxyde and was extracted with 3×800 mL ethyl acetate. The combined organic layers were washed with 110 mL brine, dried over magnesium sulfate and concentrated under reduced pressure giving 3-amino-4-(3,5-dimethylbenzyl)-5-ethyl-6-methylpyridin-2(1H)-one. (1.79 g, 100%). mp 204-205° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
4-(3,5-dimethylbenzyl)-5-ethyl-2-methoxy-6-methyl-3-pivaloylaminopyridine
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:25]=[C:26]([CH3:28])[CH:27]=1)[CH2:6][C:7]1[C:12]([CH2:13][CH3:14])=[C:11]([CH3:15])[N:10]=[C:9]([O:16]C)[C:8]=1[NH:18]C(=O)C(C)(C)C.[NH4+]>O>[NH2:18][C:8]1[C:9](=[O:16])[NH:10][C:11]([CH3:15])=[C:12]([CH2:13][CH3:14])[C:7]=1[CH2:6][C:5]1[CH:4]=[C:3]([CH3:2])[CH:27]=[C:26]([CH3:28])[CH:25]=1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
4-(3,5-dimethylbenzyl)-5-ethyl-2-methoxy-6-methyl-3-pivaloylaminopyridine
Quantity
2.36 g
Type
reactant
Smiles
CC=1C=C(CC2=C(C(=NC(=C2CC)C)OC)NC(C(C)(C)C)=O)C=C(C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3.5 h
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3×800 mL ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 110 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C(NC(=C(C1CC1=CC(=CC(=C1)C)C)CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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